N-(3-Thienylmethyl)pyridin-3-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

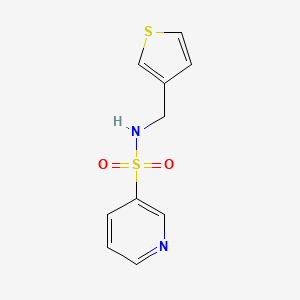

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a compound that features a thiophene ring and a pyridine ring connected by a sulfonamide group Thiophene is a five-membered heteroaromatic compound containing sulfur, while pyridine is a six-membered heteroaromatic compound containing nitrogen

Wissenschaftliche Forschungsanwendungen

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Wirkmechanismus

Target of Action

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid they need for growth and reproduction .

Biochemical Pathways

Sulfonamides, including N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide, affect the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis in bacteria by N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide leads to a decrease in bacterial growth and reproduction . This makes it effective in treating bacterial infections .

Action Environment

The action of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of thiophene derivatives with pyridine sulfonamides. One common method is the reaction of thiophene-3-carboxaldehyde with pyridine-3-sulfonamide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for bromination reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-sulfonamide.

Pyridine derivatives: Compounds such as pyridine-2-sulfonamide and pyridine-4-sulfonamide.

Uniqueness

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined structural features of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biologische Aktivität

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyridine ring, a sulfonamide group, and a thiophene moiety, which allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide primarily functions as an enzyme inhibitor. The general mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme critical in the bacterial synthesis of folic acid. By inhibiting this enzyme, the compound effectively reduces bacterial growth and reproduction.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts essential metabolic pathways in bacteria, leading to their death. This mechanism is particularly relevant in the context of antimicrobial activity. Additionally, the compound has been investigated for its potential to inhibit specific kinases involved in signaling pathways associated with inflammation and cancer progression .

2. Pharmacokinetics

The pharmacokinetic properties of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide are similar to those of other sulfonamides:

- Absorption : Well absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine.

3. Biological Activity

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has been explored for various biological activities:

Antimicrobial Activity

The compound exhibits antimicrobial properties against several pathogens by inhibiting folic acid synthesis. Its efficacy has been demonstrated in vitro against various bacterial strains.

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory responses by inhibiting PI3K activity, which plays a crucial role in T-cell mediated inflammation. This suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Studies have shown that N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide can inhibit cancer cell proliferation through its action on specific enzymes involved in cancer signaling pathways. For instance, it has been suggested that this compound may target kinases implicated in tumor growth and metastasis .

4. Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide:

5. Future Directions

The ongoing research into N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide focuses on:

- Optimization of Synthesis : Improving yield and purity through advanced synthetic techniques.

- Expanded Biological Testing : Evaluating efficacy against a broader range of pathogens and cancer cell lines.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-16(14,10-2-1-4-11-7-10)12-6-9-3-5-15-8-9/h1-5,7-8,12H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKWOXDUVZJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.